2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-6-4-11(5-7-12)9-15(21)20-16-19-14(10-22-16)13-3-1-2-8-18-13/h1-8,10H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLBOMBXCCZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-651596 involves multiple steps, starting with the preparation of the sulfanilide moiety. The reaction typically involves the sulfonation of aniline derivatives followed by the introduction of various substituents to achieve the desired structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of WAY-651596 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-651596 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: WAY-651596 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
The compound has been evaluated for its biological activity, particularly its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, leading to various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide exhibit anticancer properties. For instance, thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of the pyridine and fluorophenyl groups may enhance these effects by improving bioavailability and target specificity.
Antimicrobial Properties
Studies have suggested that thiazole-containing compounds possess antimicrobial activity against a range of pathogens. The ability of this compound to inhibit bacterial growth could be explored further to develop new antibiotics or antifungal agents.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The fluorine atom may contribute to increased lipophilicity, affecting the compound's interaction with cellular membranes and biological targets.
| Structural Component | Effect on Activity |
|---|---|
| Fluorophenyl Group | Increases lipophilicity and target affinity |
| Pyridine Ring | Enhances solubility and potential receptor interactions |
| Thiazole Moiety | Contributes to biological activity through diverse mechanisms |
Case Studies
Several studies have investigated the pharmacological effects of similar compounds:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity (IC50 < 10 µM) .
- Antimicrobial Research : Research featured in Antimicrobial Agents and Chemotherapy highlighted that thiazole derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
- Mechanistic Studies : Investigations into the mechanisms of action showed that these compounds could induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of WAY-651596 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
WAY-651596 can be compared with other sulfanilide compounds, such as:
WAY-151693: Another sulfanilide compound with similar structural features but different biological activities.
Sulfanilamide: A simpler sulfanilide compound used as an antimicrobial agent.
The uniqueness of WAY-651596 lies in its specific substituents and their effects on its chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide, a compound with the molecular formula (CID 2660463), has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring linked to a pyridine and an acetamide group. The presence of the fluorine atom on the phenyl ring enhances its pharmacological properties.
Biological Activity Overview
The compound has been studied for its inhibitory effects on various biological targets:
- Kinase Inhibition :
- Cytotoxicity :
1. Inhibition of Cell Proliferation
Research indicates that treatment with this compound leads to:
- G2/M Cell Cycle Arrest : Flow cytometry analysis revealed that the compound effectively blocks the progression of HepG2 cells from G2 to M phase, suggesting a mechanism that disrupts normal cell cycle regulation .
2. Induction of Apoptosis
The compound has been shown to significantly increase the percentage of early apoptotic cells in treated groups compared to controls, demonstrating its ability to trigger programmed cell death in cancer cells .
Table 1: Summary of Biological Activities
| Assay Type | Target/Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Kinase Inhibition | TGF-R1 | 48 | Inhibition of receptor signaling |
| Cytotoxicity | HepG2 Cells | <100 | Induction of apoptosis |
| Cell Cycle Analysis | HepG2 Cells | - | G2/M phase arrest |
Case Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with varying concentrations of the compound. Results indicated that at concentrations above 10 μM , there was a marked decrease in cell viability, alongside an increase in apoptotic markers as assessed by flow cytometry. This suggests a dose-dependent relationship between compound concentration and cytotoxicity .
Case Study 2: Kinase Profiling
A comprehensive kinase profiling study demonstrated that the compound not only inhibits TGF-R1 but also shows moderate activity against other kinases such as IGF1R and EGFR. The inhibition percentages were notable at higher concentrations, indicating potential multi-target effects which could be beneficial for treating complex diseases like cancer .
Q & A
Q. What synthetic routes are recommended for preparing 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide, and what reaction conditions require optimization?
Methodological Answer:
- Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine as a base. This method is effective for forming acetamide bonds between carboxylic acids and amines .
- Thiazole Ring Formation: Optimize cyclocondensation of thiourea derivatives with α-haloketones. Reaction temperature (e.g., 273 K) and stoichiometry of reagents (e.g., 1:1 molar ratio) are critical for yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methylene chloride improves purity .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Adjust pH and solvent polarity to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves dihedral angles between the fluorophenyl, thiazole, and pyridinyl groups. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonded dimers (R₂²(10) motifs) .
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ ~10.2 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~168 ppm) and fluorophenyl carbons (δ ~115–160 ppm).
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
Q. How do the thiazole and fluorophenyl moieties influence physicochemical properties?
Methodological Answer:
- Thiazole Ring: Enhances planarity and π-π stacking, improving intermolecular interactions in crystal lattices . The sulfur atom participates in hydrogen bonding, affecting solubility .
- Fluorophenyl Group: Increases lipophilicity (logP ~2.8) and metabolic stability. The electronegative fluorine atom stabilizes aromatic rings via inductive effects .
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetamide group.
Advanced Research Questions
Q. How can contradictions in reported biological activities of thiazole-containing acetamides be resolved?
Methodological Answer:
- Standardized Assays: Reproduce antimicrobial or enzyme inhibition studies under controlled conditions (e.g., fixed pH, temperature). Use reference compounds (e.g., ciprofloxacin for antibacterial assays) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity. Adjust electron-withdrawing/donating groups to optimize target binding .
- Orthogonal Validation: Combine enzyme-linked immunosorbent assays (ELISA) with isothermal titration calorimetry (ITC) to confirm binding affinities .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking: Use crystal structures of kinase domains (e.g., PDB ID 4Z0D) to model interactions. The pyridinyl-thiazole scaffold may occupy ATP-binding pockets .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess conformational changes in binding sites.
- QSAR Models: Train models on thiazole derivatives to predict IC₅₀ values based on substituent electronegativity and steric parameters .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Use varying substrate concentrations and fixed inhibitor doses .
- X-ray Co-Crystallography: Resolve inhibitor-enzyme complexes (e.g., with cyclooxygenase-2) to identify key hydrogen bonds and hydrophobic interactions .
- Mutagenesis: Replace active-site residues (e.g., Ser530 in COX-2) to validate binding requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
